molecular formula C12H11ClN2O2 B12885156 2-(3-Chlorophenyl)-4-((dimethylamino)methylene)oxazol-5(4H)-one

2-(3-Chlorophenyl)-4-((dimethylamino)methylene)oxazol-5(4H)-one

Cat. No.: B12885156
M. Wt: 250.68 g/mol
InChI Key: NFADIXWHOHGPKA-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-4-((dimethylamino)methylene)oxazol-5(4H)-one is a chemical compound that belongs to the oxazole family This compound is characterized by the presence of a chlorophenyl group, a dimethylamino group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4-((dimethylamino)methylene)oxazol-5(4H)-one typically involves the reaction of 3-chlorobenzaldehyde with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which then undergoes cyclization to form the oxazole ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4-((dimethylamino)methylene)oxazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents to the chlorophenyl group.

Scientific Research Applications

2-(3-Chlorophenyl)-4-((dimethylamino)methylene)oxazol-5(4H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-((dimethylamino)methylene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4-((dimethylamino)methylene)oxazol-5(4H)-one
  • 2-(4-Chlorophenyl)-4-((dimethylamino)methylene)oxazol-5(4H)-one
  • 2-(3-Bromophenyl)-4-((dimethylamino)methylene)oxazol-5(4H)-one

Uniqueness

2-(3-Chlorophenyl)-4-((dimethylamino)methylene)oxazol-5(4H)-one is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

(4E)-2-(3-chlorophenyl)-4-(dimethylaminomethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C12H11ClN2O2/c1-15(2)7-10-12(16)17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,1-2H3/b10-7+

InChI Key

NFADIXWHOHGPKA-JXMROGBWSA-N

Isomeric SMILES

CN(C)/C=C/1\C(=O)OC(=N1)C2=CC(=CC=C2)Cl

Canonical SMILES

CN(C)C=C1C(=O)OC(=N1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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